1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The chemical synthesis of triazole derivatives, including those similar to the specified compound, involves strategic condensation reactions. For instance, Hao et al. (2017) discuss the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This synthesis route showcases the intricate design and assembly of molecules with potential antitumor activity Hao et al., 2017.
Biological Activity
Several studies have focused on evaluating the biological activities of triazole derivatives, highlighting their potential as antimicrobial and antitumor agents. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. These compounds demonstrated significant efficacy against various microorganisms, indicating their potential in addressing antibiotic resistance Bektaş et al., 2007.
Additionally, the antitumor properties of related compounds have been a subject of research. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and demonstrated its effectiveness in inhibiting cancer cell proliferation. This study illustrates the potential therapeutic applications of triazole derivatives in oncology Lu et al., 2017.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways associated with the transport of nucleosides. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in the cellular uptake of nucleosides and nucleobases . This can have downstream effects on nucleotide synthesis and other cellular processes that rely on these molecules.
Pharmacokinetics
The compound and its analogues exhibited favorable adme features, including blood-brain barrier permeability . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a disruption in the normal cellular uptake of nucleosides and nucleobases . This can affect various cellular processes, including nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-5-3-2-4-17(18)21)20(27)22-15-6-8-16(9-7-15)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDZIHMIQLUQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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